molecular formula C13H16FN3OS B5820078 1-[(4-Fluorophenyl)carbamothioyl]piperidine-4-carboxamide

1-[(4-Fluorophenyl)carbamothioyl]piperidine-4-carboxamide

Cat. No.: B5820078
M. Wt: 281.35 g/mol
InChI Key: YVJSPHOZLNSJAC-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)carbamothioyl]piperidine-4-carboxamide is a chemical compound with the molecular formula C13H16FN3OS. It is known for its unique structure, which includes a piperidine ring, a fluorophenyl group, and a carbamothioyl moiety.

Preparation Methods

The synthesis of 1-[(4-Fluorophenyl)carbamothioyl]piperidine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline, piperidine, and carbon disulfide.

    Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as triethylamine or sodium hydroxide.

    Synthetic Route: The synthetic route involves the reaction of 4-fluoroaniline with carbon disulfide to form the corresponding dithiocarbamate. .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

1-[(4-Fluorophenyl)carbamothioyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium on carbon), and varying temperatures and pressures.

Scientific Research Applications

1-[(4-Fluorophenyl)carbamothioyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)carbamothioyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation. It may also interact with receptors in the central nervous system, affecting neurotransmitter release and signaling pathways .

Comparison with Similar Compounds

1-[(4-Fluorophenyl)carbamothioyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[(4-fluorophenyl)carbamothioyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3OS/c14-10-1-3-11(4-2-10)16-13(19)17-7-5-9(6-8-17)12(15)18/h1-4,9H,5-8H2,(H2,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJSPHOZLNSJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=S)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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